![molecular formula C13H17NO2 B12859281 Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)
Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest due to their unique structural properties and potential applications in medicinal chemistry. The presence of both a chiral center and a phenylethyl group in this compound adds to its complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and methyl acrylate.
Formation of Azetidine Ring: The key step involves the cyclization of an intermediate to form the azetidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing flow chemistry or continuous processing to enhance the efficiency and scalability of the synthesis.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, solvent, and catalyst concentration.
Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: It can be used in the synthesis of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound could influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative without the phenylethyl group.
Methyl (2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate: A stereoisomer with different chiral centers.
Uniqueness
Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate is unique due to its specific chiral configuration and the presence of a phenylethyl group, which can significantly influence its chemical reactivity and biological activity compared to other azetidine derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields of chemistry and biology.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
FMYIXIBSKQXTLX-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


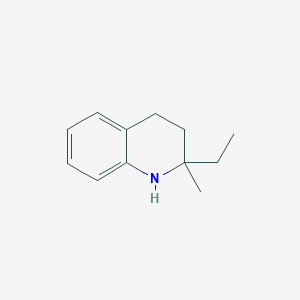
![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
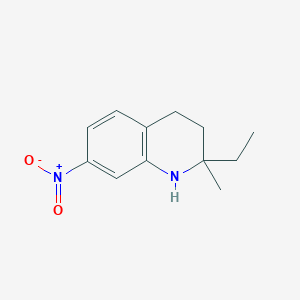
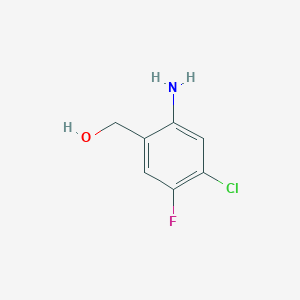
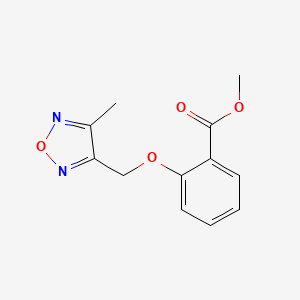
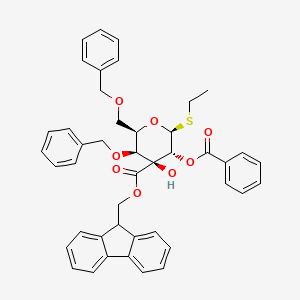
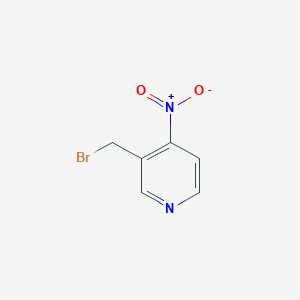
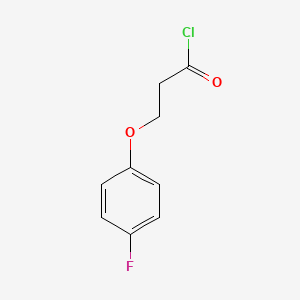

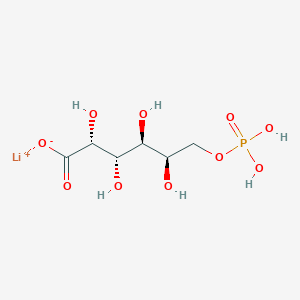
![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)

